Home > Products > Screening Compounds P69582 > Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate - 1638763-68-4

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Catalog Number: EVT-3459985
CAS Number: 1638763-68-4
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various classical antifolates, including N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4) and N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5). These antifolates exhibit potent inhibitory activity against human thymidylate synthase (TS) and show promise as antitumor agents. []

4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a versatile starting material for synthesizing various 7-substituted pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are structurally related to nucleoside antibiotics like Toyocamycin and Sangivamycin and are investigated for their cytotoxicity and antiviral activities. [, ]

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound is a key intermediate in synthesizing a ribosylated derivative, 5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine. This ribosylated compound is notable for its preferential formation as an O-glycoside, unlike the N-7-glycoside formation observed in similar reactions with the parent 2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. []

2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a crucial starting material for synthesizing Acyclo-7-desazaguanosine (2), a structural analog of the potent antiviral agent Acycloguanosine (1). The compound undergoes regiospecific phase-transfer alkylation, specifically at the N-7 position, highlighting its synthetic utility. []

4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: This class of compounds, particularly those with substitutions at the 2-position, displays promising antiproliferative activity against breast cancer cell lines like MFC-7 and MDA-MB-231. Notably, these compounds exhibit low toxicity towards non-cancerous cells, making them attractive candidates for further antitumor research. []

N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic Acid (ALIMTA, LY231514, MTA)

  • Compound Description: ALIMTA is a clinically utilized antifolate drug known for its potent antitumor activity. Several 7-substituted derivatives of ALIMTA have been synthesized, with varying degrees of success in retaining the parent compound's biological activity. []
Overview

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a chemical compound classified under the pyrrolo[2,3-d]pyrimidine derivatives. It is recognized for its potential biological activities, particularly in the field of medicinal chemistry. The compound has the following identifiers:

  • CAS Number: 1638763-68-4
  • Molecular Weight: 270.08 g/mol
  • InChI Key: RCFIKAJXBNJUFC

This compound is primarily studied for its role as a kinase inhibitor, particularly targeting Janus kinase 1 (JAK1), which is significant in various signaling pathways involved in cell growth and proliferation.

Synthesis Analysis

The synthesis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves several chemical reactions that build upon the pyrrolo[2,3-d]pyrimidine framework.

Methods

  1. Condensation Reactions: The synthesis often begins with condensation reactions involving substituted pyrimidines and other reagents to form the core structure.
  2. Alkylation Reactions: The sodium salt of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine can be alkylated with various alkyl halides to introduce substituents at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold.
  3. Hydrogenation and Chlorination: Subsequent steps may include hydrogenation and chlorination processes to refine the molecular structure and introduce necessary functional groups.

Technical Details

The synthesis may involve specific reaction conditions such as temperature control, solvent choice (e.g., toluene), and the use of bases like diisopropylethylamine to facilitate reactions effectively .

Structural Data

The compound features:

  • A pyrrolo[2,3-d]pyrimidine core with a methyl group at position 7.
  • A bromo substituent at position 5.
  • A carboxylate ester group at position 2.

These structural elements contribute to its biological activity and reactivity in synthetic pathways.

Chemical Reactions Analysis

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further derivatization.
  2. Esterification: The carboxylate group allows for esterification reactions, which can modify solubility and reactivity profiles.
  3. Cyclization Reactions: The compound may also engage in cyclization reactions to form more complex structures.

These reactions are essential for developing analogs with enhanced biological properties .

Mechanism of Action

Process

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate acts primarily as a kinase inhibitor. Its mechanism includes:

  1. Binding to Kinase ATP-Site: The compound binds to the ATP-binding site of kinases such as JAK1.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the transfer of phosphate groups from ATP to substrates, effectively inhibiting kinase activity.

Data

Research indicates that such inhibition can lead to reduced cell growth and proliferation, making this compound a candidate for therapeutic applications against cancers and other diseases where kinase activity is dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is typically encountered as a solid powder at room temperature.

Chemical Properties

While specific melting points or boiling points are not provided in the available literature, general properties include:

  • Solubility in organic solvents.
  • Stability under standard laboratory conditions.

These properties are crucial for handling and application in research settings .

Applications

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific uses:

  1. Medicinal Chemistry: As a potential drug candidate due to its kinase inhibitory activity.
  2. Biological Research: Used in studies related to signal transduction pathways and cellular responses.
  3. Synthetic Intermediates: Acts as an intermediate in synthesizing other biologically active compounds related to nucleoside antibiotics like toyocamycin and sangivamycin .

This compound exemplifies the utility of pyrrolo[2,3-d]pyrimidines in drug discovery and development efforts targeting critical biological pathways.

Synthetic Methodologies and Optimization Strategies [3] [5]

Multi-Step Synthesis Pathways Involving Pyrrolo[2,3-d]pyrimidine Core Functionalization

The synthesis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate requires precise sequential functionalization of the tricyclic heteroaromatic core. The foundational approach involves constructing the pyrrolo[2,3-d]pyrimidine scaffold followed by regioselective modifications at positions 2, 5, and 7. A representative pathway begins with 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., CAS 26120-44-5) [6], where position 2 undergoes directed metalation using n-butyllithium at -78°C in anhydrous THF, followed by carboxylation with dry ice to yield the carboxylic acid intermediate. Subsequent esterification with methyl iodide in DMF affords methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate [5] [6]. Alternative routes employ pre-functionalized building blocks like methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1638760-75-4) [3], where position-specific halogen atoms serve as orthogonal handles for sequential nucleophilic displacements.

Table 1: Key Intermediates in Pyrrolo[2,3-d]pyrimidine Synthesis

IntermediateCAS NumberMolecular FormulaRole in Synthesis
Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate26120-44-5C₈H₇N₃O₂Core carboxylate precursor
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate1638760-75-4C₈H₅Cl₂N₃O₂Halogenated scaffold for selective substitution
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineNot specifiedC₇H₆BrN₃N-alkylated bromo intermediate

Alkylation and Bromination: Key Steps for Substituent Introduction at Positions 5 and 7

Positional selectivity in N-alkylation and electrophilic substitution is critical for installing the 7-methyl and 5-bromo groups. N7-Alkylation is achieved using methyl iodide in DMF with anhydrous potassium carbonate as base at 60°C, exploiting the greater nucleophilicity of the pyrrole nitrogen versus pyrimidine nitrogen [1] . This step must precede bromination to prevent quaternary salt formation. Electrophilic bromination at C5 employs bromine in acetic acid or N-bromosuccinimide (NBS) in DCM at 0–25°C, leveraging the electron-rich pyrrole ring. For the target compound, bromination typically occurs after esterification and N-alkylation to avoid side reactions. Reaction monitoring via LC-MS shows that extending bromination beyond 2 hours leads to dibromination byproducts, necessitating precise stoichiometric control (1.05 eq Br₂) [1] [4].

Role of Catalytic Systems in Enhancing Yield and Selectivity

Palladium catalysis enables efficient bromine utilization and suppresses polybromination. Pd(OAc)₂/XPhos systems facilitate regioselective monobromination at C5 with NBS, achieving >90% conversion in <1 hour at 50°C [4]. For esterification, N,N-dimethylaminopyridine (DMAP) catalyzes Steglich esterification of carboxylic acid intermediates with methyl chloroformate, improving yields to 85–92% compared to uncatalyzed routes (50–60%) [5]. Suzuki-Miyaura coupling compatibility studies confirm that the C5-bromo substituent remains intact during esterification, enabling downstream derivatization – a key advantage for kinase inhibitor synthesis [4] [7].

Table 2: Catalytic Systems for Key Synthetic Steps

ReactionCatalyst/AdditiveConditionsYield ImprovementSelectivity Gain
C5 BrominationPd(OAc)₂/XPhosNBS, DCM, 50°C, 1h92% vs. 75% (uncatalyzed)Monobromination >95%
EsterificationDMAP (10 mol%)Methyl chloroformate, DCM90% vs. 60%No N-alkylation observed
N7-MethylationPhase-transfer catalyst (Aliquat 336)K₂CO₃, CH₃I, DMF, 60°C88% vs. 70%Exclusive N7 vs. N9 selectivity

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

Solution-phase synthesis remains dominant for large-scale production, with optimized routes achieving 65–70% overall yield from 7H-pyrrolo[2,3-d]pyrimidine precursors [5] [6]. Advantages include straightforward reaction monitoring via TLC/LC-MS and compatibility with standard glassware. However, purification requires multiple chromatography steps after bromination due to polar byproducts, reducing throughput. Solid-phase approaches employ Wang resin-linked pyrrole esters, enabling N-alkylation with methyl bromoacetate, followed by on-resin bromination using pyridinium bromide perbromide. Cleavage with TFA/DCM yields the target compound with 95% purity after precipitation, eliminating chromatography [3]. Though lower-yielding (50–55% overall), this method benefits from automated washing steps and is preferred for parallel synthesis of analogs. Economic analysis shows solution-phase is optimal for >100g batches ($400/mol for intermediates) [3], while solid-phase suits milligram-scale diversification libraries.

Biological Relevance and Kinase Inhibition Potential

While not a focus of synthetic sections, the compound’s structural features align with kinase inhibitor pharmacophores. The 5-bromo group enhances hydrophobic pocket binding in kinases like EGFR and VEGFR2, while the methyl ester at C2 balances lipophilicity (calculated logP ≈2.1) and serves as a hydrolyzable handle for prodrug strategies [4] [7]. Molecular modeling confirms the pyrrolo[2,3-d]pyrimidine core engages in hinge-region hydrogen bonding, explaining the observed potency of analogs like compound 5k (IC₅₀ = 40–204 nM against multiple kinases) [7].

Properties

CAS Number

1638763-68-4

Product Name

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

IUPAC Name

methyl 5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

InChI

InChI=1S/C9H8BrN3O2/c1-13-4-6(10)5-3-11-7(9(14)15-2)12-8(5)13/h3-4H,1-2H3

InChI Key

RCFIKAJXBNJUFC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CN=C(N=C21)C(=O)OC)Br

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)C(=O)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.